Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate

Medicinal Chemistry Synthetic Methodology Conformational Analysis

Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate (CAS 1781376-36-0) is a conformationally constrained, saturated bridged bicyclic amine building block belonging to the 3-azabicyclo[3.2.1]octane family. It features a Boc-protected secondary amine at the 3-position and a hydroxymethyl substituent at the bridgehead 1-position, offering a unique vector for further elaboration in medicinal chemistry.

Molecular Formula C13H23NO3
Molecular Weight 241.331
CAS No. 1781376-36-0
Cat. No. B2726961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate
CAS1781376-36-0
Molecular FormulaC13H23NO3
Molecular Weight241.331
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CCC(C2)(C1)CO
InChIInChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-10-4-5-13(6-10,8-14)9-15/h10,15H,4-9H2,1-3H3
InChIKeyMGIGNWRGVPUFAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview of Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate (CAS 1781376-36-0)


Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate (CAS 1781376-36-0) is a conformationally constrained, saturated bridged bicyclic amine building block belonging to the 3-azabicyclo[3.2.1]octane family . It features a Boc-protected secondary amine at the 3-position and a hydroxymethyl substituent at the bridgehead 1-position, offering a unique vector for further elaboration in medicinal chemistry . The compound is commercially available as a research intermediate with typical purities of ≥97% .

Why Simple Substitution of Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate with Other Azabicyclo[3.2.1]octane Analogs is Scientifically Unreliable


The 3-azabicyclo[3.2.1]octane scaffold is widely exploited in drug discovery for its conformational rigidity and ability to present functional groups in well-defined vectors . However, even apparently minor structural variations—such as the position of the hydroxymethyl group (1-position vs. 8-position) or the nature of the substituent (hydroxymethyl vs. amino)—can drastically alter hydrogen-bonding capacity, steric accessibility, and subsequent reactivity in synthetic sequences or biological assays [1]. Consequently, compounds like tert-butyl 8-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate (CAS 637301-16-7) and tert-butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate (CAS 1330766-08-9) are not functionally interchangeable; procurement decisions must be guided by the specific substitution pattern and its proven impact on downstream application performance.

Comparative Evidence Supporting the Scientific Selection of Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate (CAS 1781376-36-0)


Positional Isomer Differentiation: 1‑Hydroxymethyl vs. 8‑Hydroxymethyl Regioisomer

The target compound places the hydroxymethyl group at the C1 bridgehead position, whereas its closest regioisomer, tert-butyl 8-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate (CAS 637301-16-7), bears the substituent at the C8 methylene bridge . This positional difference alters the spatial orientation of the hydroxymethyl group relative to the Boc-protected nitrogen, which can critically affect metal coordination geometry and the trajectory of nucleophilic attack in subsequent transformations .

Medicinal Chemistry Synthetic Methodology Conformational Analysis

Hydrogen-Bond Donor/Acceptor Profile Differentiation vs. Parent Scaffold

The target compound (C13H23NO3, MW 241.33) possesses 1 hydrogen-bond donor (the hydroxymethyl –OH) and 3 hydrogen-bond acceptors (the carbamate carbonyl, the hydroxymethyl oxygen, and the tertiary amine nitrogen) . In contrast, the parent 3-azabicyclo[3.2.1]octane scaffold (C8H15N, MW 125.21) has only 1 H-bond donor (the secondary amine) and 1 H-bond acceptor (the nitrogen) [1]. This increased H-bond capacity can enhance aqueous solubility and influence binding to biological targets, but must be carefully considered in the context of passive membrane permeability.

Physicochemical Properties Drug-likeness Building Block Selection

Storage Condition Stability Differentiation vs. 8‑Hydroxymethyl Isomer

Vendor specifications indicate that the target compound requires storage at −20 °C in a dry, light-protected, and sealed environment . In contrast, the 8‑hydroxymethyl regioisomer (CAS 637301-16-7) is listed by multiple suppliers as stable at room temperature . This differential thermal sensitivity suggests that the C1 bridgehead hydroxymethyl group may be more prone to thermal degradation or oxidation, necessitating stricter cold-chain logistics for procurement of CAS 1781376-36-0.

Chemical Stability Procurement Logistics Building Block Storage

Cost-per-Gram Benchmarking Against the 8‑Hydroxymethyl Isomer

Pricing data from Fluorochem (accessed May 2026) shows that the target compound (CAS 1781376-36-0) is priced at approximately £4,060 per gram (extrapolated from £406 for 100 mg) . In comparison, the 8‑hydroxymethyl isomer (CAS 637301-16-7) is available at roughly €1,770 per gram (extrapolated from €177 for 100 mg at CymitQuimica) . This represents a ~2.3‑fold price premium for the bridgehead-substituted isomer, reflecting its more challenging synthesis and lower commercial availability.

Procurement Economics Building Block Sourcing Cost-Benefit Analysis

Predicted LogP Differentiation as a Surrogate for Lipophilicity-Driven Biological Performance

The experimentally derived or computed octanol-water partition coefficient (LogP) is a key parameter governing membrane permeability and metabolic stability. The parent 3-azabicyclo[3.2.1]octane scaffold has an XLogP3-AA value of 0.9 (PubChem) [1]. Incorporation of the Boc-carbamate and hydroxymethyl groups in CAS 1781376-36-0 increases molecular weight and polarity, leading to a predicted LogP shift to approximately 1.2–1.5 (estimated via ACD/Labs fragment contributions; exact value unavailable from primary literature) . Although no direct experimental LogP comparison between the target compound and its regioisomer is published, the combined structural features suggest a moderate lipophilicity increase relative to the parent, which may be advantageous for CNS drug discovery programs seeking blood-brain barrier penetration.

Lipophilicity ADME Prediction Drug Design

High-Value Application Scenarios for Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate Supported by Comparative Evidence


Synthesis of Opioid Receptor Ligand Libraries Requiring Bridgehead Vector Diversity

The C1 bridgehead hydroxymethyl group provides a synthetic handle for introducing diverse functionality (e.g., esters, ethers, or triazoles via click chemistry) at a position that is sterically distinct from the C8 methylene bridge commonly exploited in 8-substituted isotropane analogs [1]. For medicinal chemistry teams developing novel mu, kappa, or delta opioid receptor modulators, this regiospecific substitution pattern enables exploration of chemical space not accessible with the cheaper 8‑hydroxymethyl isomer, supporting patent novelty and structure-activity relationship expansion [2].

PROTAC Linker Elaboration via Bridgehead Hydroxyl Conjugation

The primary alcohol at the C1 bridgehead can be directly activated (e.g., as a mesylate or tosylate) or oxidized to the aldehyde/carboxylic acid for amide bond formation, making CAS 1781376-36-0 a valuable entry point for constructing heterobifunctional protein degraders (PROTACs) where the azabicyclo[3.2.1]octane core serves as a rigid linker [1]. The enhanced stability requirements (cold storage) must be factored into project timelines, but the unique vector advantage may justify the additional cost for degrader campaigns targeting ternary complex formation with precise geometry [2].

NAAA Inhibitor Scaffold Optimization in Inflammatory Disease Programs

Pyrazole azabicyclo[3.2.1]octane sulfonamides have demonstrated potent non-covalent NAAA inhibition with IC50 values as low as 0.042 µM [1]. While CAS 1781376-36-0 itself has not been directly tested, its C1 hydroxymethyl group is a known precursor for installing sulfonamide or other zinc-binding groups, enabling the synthesis of focused libraries around the confirmed pharmacophore. The compound's predicted moderate lipophilicity (LogP ~1.2–1.5) aligns with the physicochemical profile of orally bioavailable NAAA inhibitors, supporting its selection over more polar or lipophilic alternatives [2].

Conformationally Constrained CNS-Penetrant Building Block for Chiral Pool Synthesis

The rigid bicyclic framework of 3-azabicyclo[3.2.1]octane mimics the tropane alkaloid scaffold found in numerous CNS-active natural products [1]. The Boc protecting group at the 3-position nitrogen allows for late-stage deprotection and diversification, while the hydroxymethyl substituent at the bridgehead introduces chirality at C1. For synthesis of enantiomerically pure CNS drug candidates, this building block offers a defined stereochemical starting point that is not available from the achiral 8‑hydroxymethyl isomer, potentially reducing the number of chiral resolution steps [2].

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